molecular formula C16H16N2O3S B11050985 5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline

5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline

Cat. No.: B11050985
M. Wt: 316.4 g/mol
InChI Key: FSVGXSWNOCBINF-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline is a complex organic compound with a quinoline core structure. This compound is characterized by the presence of methoxy groups at positions 5 and 8, a methyl group at position 4, and a sulfanyl group linked to an oxazole ring at position 2. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and methyl groups. The final step involves the addition of the sulfanyl group linked to the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as ceric ammonium nitrate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, acetic acid, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of quinoline derivatives with altered functional groups, while substitution reactions can introduce new substituents to the quinoline core.

Scientific Research Applications

5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.

    7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl derivatives: These compounds have similar methoxy and methyl groups but differ in the core structure.

Uniqueness

The uniqueness of 5,8-Dimethoxy-4-methyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoline lies in its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

3-[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanylmethyl]-1,2-oxazole

InChI

InChI=1S/C16H16N2O3S/c1-10-8-14(22-9-11-6-7-21-18-11)17-16-13(20-3)5-4-12(19-2)15(10)16/h4-8H,9H2,1-3H3

InChI Key

FSVGXSWNOCBINF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)SCC3=NOC=C3

Origin of Product

United States

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